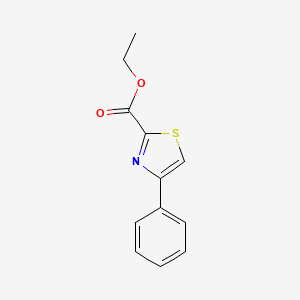

Ethyl 4-phenylthiazole-2-carboxylate

Description

Historical Context and Evolution of Thiazole (B1198619) Chemistry in Research

The journey into the rich field of thiazole chemistry began in the late 19th century with the pioneering work of Arthur Hantzsch. In 1887, he reported a multicomponent reaction that would later be known as the Hantzsch thiazole synthesis, a versatile method for constructing the thiazole ring from α-haloketones and thioamides. This discovery laid the foundation for over a century of research into thiazole chemistry, leading to the development of a vast library of derivatives with diverse applications. Initially, the focus was on understanding the fundamental reactivity and properties of the thiazole ring. However, the discovery of thiazole moieties in natural products, such as vitamin B1 (thiamine), propelled the field into the realm of biological and medicinal chemistry. Over the decades, the evolution of synthetic methodologies has allowed for precise control over the substitution patterns on the thiazole ring, enabling the systematic exploration of structure-activity relationships and the fine-tuning of molecular properties for specific applications.

Rationale for Investigating Ethyl 4-phenylthiazole-2-carboxylate as a Privileged Scaffold

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.gov The thiazole ring itself is widely regarded as a privileged structure due to its presence in numerous approved drugs and biologically active compounds. researchgate.net The rationale for investigating this compound as a privileged scaffold stems from the synergistic combination of its constituent parts:

The Thiazole Core: This five-membered heterocycle, containing both sulfur and nitrogen atoms, can participate in various non-covalent interactions, including hydrogen bonding and metal coordination, which are crucial for binding to biological macromolecules.

The Phenyl Group: The presence of the aromatic phenyl ring provides a lipophilic character to the molecule and offers sites for further functionalization, allowing for the modulation of its pharmacokinetic and pharmacodynamic properties.

The Ethyl Carboxylate Group: This ester functionality serves as a versatile handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, such as amides, esters, and ketones. This allows for the facile generation of libraries of derivatives for biological screening.

The combination of these features in a single, relatively simple molecule makes this compound an attractive starting point for the design and synthesis of novel bioactive compounds.

Overview of Research Trajectories for Thiazole Carboxylate Derivatives

Research into thiazole carboxylate derivatives has followed several key trajectories, primarily driven by their potential applications in medicinal chemistry and materials science.

In the realm of medicinal chemistry , a significant body of research has focused on the synthesis and biological evaluation of thiazole carboxamide derivatives, which are readily prepared from their corresponding carboxylates. These compounds have been investigated for a wide range of therapeutic activities, including:

Anticancer Activity: Numerous studies have reported the synthesis of 2-phenylthiazole-4-carboxamide (B13865131) derivatives and their evaluation as potential cytotoxic agents against various cancer cell lines. nih.gov

Antimicrobial Activity: Thiazole-containing compounds have a long history as antimicrobial agents, and the introduction of a carboxylate or carboxamide functionality can modulate this activity. ijper.org

Enzyme Inhibition: The thiazole scaffold has been identified as a key component in the design of inhibitors for various enzymes, and the carboxylate group can be tailored to interact with specific residues in the active site.

In materials science , the focus has been on exploiting the unique electronic and photophysical properties of the thiazole ring. Research in this area includes the development of:

Organic Light-Emitting Diodes (OLEDs): Thiazole derivatives are being investigated for their potential use as functional materials in OLEDs due to their fluorescence properties and charge-transporting capabilities. quinoline-thiophene.com

Polymers: The incorporation of the rigid and aromatic thiazole ring into polymer backbones can lead to materials with enhanced thermal and mechanical properties. chemimpex.com

Scope and Objectives of Academic Inquiry Pertaining to the Compound

The primary objectives of academic inquiry into this compound are multifaceted and span several key areas of chemical and biological research:

Development of Novel Synthetic Methodologies: A key objective is the development of efficient and sustainable synthetic routes to this compound and its derivatives. This includes the optimization of existing methods, such as the Hantzsch synthesis, and the exploration of new catalytic and green chemistry approaches.

Exploration of Chemical Reactivity: A thorough understanding of the reactivity of the different functional groups within the molecule is crucial for its effective utilization as a synthetic intermediate. Academic studies aim to map out its chemical behavior and explore its potential in various chemical transformations.

Discovery of Novel Bioactive Compounds: A major driving force for research in this area is the potential to discover new drug candidates. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers aim to identify new leads for the treatment of various diseases.

Investigation of Structure-Property Relationships in Materials: In the context of materials science, the objective is to understand how the molecular structure of this compound and its derivatives influences their macroscopic properties. This knowledge is essential for the rational design of new materials with tailored functionalities.

In essence, the academic inquiry surrounding this compound is aimed at unlocking the full potential of this versatile molecule, from fundamental chemical principles to practical applications in medicine and technology.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-phenyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-10(8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFISTWSEPVSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647089 | |

| Record name | Ethyl 4-phenyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31877-30-2 | |

| Record name | Ethyl 4-phenyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Phenylthiazole 2 Carboxylate and Its Analogs

Classical and Modified Hantzsch Thiazole (B1198619) Synthesis Approaches

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the construction of the thiazole scaffold. synarchive.com This method is renowned for its simplicity and high yields, making it a frequently employed strategy for preparing thiazole derivatives from readily available starting materials. chemhelpasap.com

The traditional Hantzsch synthesis involves the cyclocondensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com In the specific synthesis of ethyl 4-phenylthiazole-2-carboxylate, the reaction typically utilizes ethyl thiooxamate and an α-haloacetophenone, such as 2-bromoacetophenone (B140003). chemsrc.com The reaction mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com

A representative reaction involves combining 2-bromoacetophenone with ethyl thiooxamate. The process is often carried out in a solvent like ethanol (B145695) and may be heated under reflux to facilitate the reaction. evitachem.comsemanticscholar.org A variation of this procedure involves the reaction of ethyl bromopyruvate with a thioamide, which, after a series of steps including dehydration, yields the thiazole-4-carboxylate structure. scribd.com

Table 1: Key Reactants in Hantzsch Synthesis for this compound

| Reactant Type | Example Compound | Role in Synthesis |

|---|---|---|

| α-Haloketone | 2-Bromoacetophenone | Provides the C4 and C5 atoms of the thiazole ring and the 4-phenyl substituent. |

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing substituted thiazoles. In the context of the Hantzsch synthesis, the substitution pattern of the final product is directly determined by the structures of the initial α-haloketone and thioamide.

A significant advancement in regioselective synthesis is the reaction between α-oxothioamides and α-bromoketones. nih.gov This modified Hantzsch approach allows for the highly regioselective synthesis of 2-acyl-4-arylthiazoles. By carefully choosing the reaction conditions, the formation of specific isomers can be controlled. For instance, conducting the reaction in dimethylformamide (DMF) without a base leads directly to the desired thiazole, whereas the presence of a base like triethylamine (B128534) in acetonitrile (B52724) can lead to the formation of thioether byproducts. nih.gov This methodology overcomes some of the limitations of earlier methods and expands the scope for creating structurally diverse thiazole derivatives. nih.gov Broader strategies for regioselective C-H bond functionalization, often employing photocatalysis, can also be applied to modify the phenyl ring of the molecule post-synthesis, allowing for the introduction of functional groups at specific positions. nih.gov

Modern and Sustainable Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for thiazole synthesis. These modern approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Various catalytic systems have been developed to enhance the efficiency and selectivity of thiazole synthesis. These catalysts often allow for milder reaction conditions and improved yields.

Copper Catalysis: Copper-catalyzed reactions have been employed for the direct arylation of heterocycle C-H bonds and for oxidative processes that form the thiazole ring from simple starting materials like aldehydes, amines, and elemental sulfur. organic-chemistry.orgnih.gov

Iodine Catalysis: Molecular iodine has been shown to be an effective and low-cost catalyst for the Hantzsch synthesis. It is believed to activate the α-haloketone, thereby accelerating the condensation with the thioamide under milder conditions than the traditional method. evitachem.com

Zeolite Catalysis: Zeolites, which are microporous aluminosilicate (B74896) minerals, can act as solid acid catalysts. Zeolite H-beta has been used to facilitate the formation of the thiazole ring, offering advantages such as operational simplicity and the potential for catalyst recycling. researchgate.net

Table 2: Comparison of Catalytic Systems in Thiazole Synthesis

| Catalyst Type | Example | Key Advantages |

|---|---|---|

| Metal Catalyst | Copper (Cu), Rhodium (Rh) | High efficiency, enables oxidative coupling. organic-chemistry.orgnih.gov |

| Halogen Catalyst | Molecular Iodine (I₂) | Low cost, mild conditions, suppresses byproducts. evitachem.com |

A major focus of green chemistry is the reduction or elimination of volatile organic solvents. Several alternative approaches have been successfully applied to the synthesis of thiazole carboxylates.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often increase product yields. bepls.com For instance, the one-pot reaction of acetylacetone (B45752) or ethyl acetoacetate (B1235776) with N-bromosuccinimide and thiourea (B124793) can be efficiently carried out in the presence of PEG-400 under microwave conditions to produce thiazole carboxylates. bepls.com

Ultrasonic Irradiation: Ultrasound has been utilized to promote the synthesis of thiazole derivatives. This technique, often combined with a biocatalyst, provides an energy-efficient method that can lead to high yields in short reaction times under mild conditions. acs.orgmdpi.com

Solvent-Free Conditions: The Hantzsch synthesis can be performed under solvent-free conditions, for example, by heating a mixture of the α-haloketone and thiourea. researchgate.net This approach simplifies the workup procedure and significantly reduces chemical waste.

Aqueous Media: Water has been explored as a green solvent for thiazole synthesis. The reaction of dithiocarbamates and α-halocarbonyl compounds can be performed by refluxing in water without a catalyst to yield thiazole derivatives. bepls.com

Derivatization Strategies for this compound

Once synthesized, this compound can be chemically modified to produce a range of derivatives. The ester functional group at the C2 position is a primary site for such derivatization.

One common strategy is the conversion of the ester to an amide. This can be achieved by reacting the ethyl ester with an appropriate amine, often following hydrolysis of the ester to the corresponding carboxylic acid. For example, a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives have been synthesized by exploring the structure-activity relationship of an arylacetamido group connected to the thiazole core. nih.gov

The general process for creating carboxamide derivatives involves:

Hydrolysis of the ethyl ester of this compound to 4-phenylthiazole-2-carboxylic acid.

Activation of the resulting carboxylic acid. This can be done using coupling agents common in peptide synthesis. thermofisher.com

Reaction of the activated carboxylic acid with a primary or secondary amine to form the desired N-substituted carboxamide.

Furthermore, the thiazole ring itself can undergo reactions such as reduction. While stable to catalytic hydrogenation with platinum, the ring can be reduced and desulfurized using Raney nickel. pharmaguideline.com

Ester Hydrolysis and Amidation Reactions for Carboxylate Modification

The ethyl ester group at the C2-position of the thiazole ring is a key functional handle for derivatization. Its conversion to carboxylic acids or amides is a fundamental strategy in modifying the compound's physicochemical properties and biological interactions.

Ester Hydrolysis

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 4-phenylthiazole-2-carboxylic acid, is typically the first step in creating amide analogs. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid, in an excess of water. chemguide.co.uk The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products, the carboxylic acid and ethanol. libretexts.org

Base-Mediated Hydrolysis (Saponification): A more common and often preferred method involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk This reaction is effectively irreversible because the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol by-product. libretexts.org To obtain the free carboxylic acid, the reaction mixture is subsequently acidified after the initial hydrolysis is complete. libretexts.org The use of lithium hydroxide in a solvent system like aqueous tetrahydrofuran (B95107) is also a well-established method for this transformation. nih.gov

Amidation Reactions

The resulting carboxylic acid can be converted into a wide array of primary, secondary, or tertiary amides. This is a critical modification, as the amide bond can form key hydrogen-bonding interactions with biological targets. nih.gov

Two-Step Amidation via Acid Activation: The most traditional route involves activating the carboxylic acid by converting it into a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester. This intermediate is then reacted with a desired amine to form the amide bond.

Direct Amidation (Coupling Agents): Modern synthetic chemistry favors one-pot procedures using coupling agents that facilitate direct amide bond formation between a carboxylic acid and an amine under mild conditions. lookchemmall.com Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have proven effective for this purpose. lookchemmall.com Metal-based catalysts, like those involving titanium tetrachloride (TiCl₄), can also mediate the direct condensation of carboxylic acids and amines. nih.gov

Direct Amidation of Esters: While less common, direct conversion of the ester to an amide is possible. Recent advancements include mechanochemical methods, where ball milling is used to directly react an ester with an amine, often in the presence of a base like potassium tert-butoxide. chemrxiv.org This solvent-free approach offers a greener alternative to traditional methods. chemrxiv.org

Table 1: Comparison of Carboxylate Modification Reactions

| Reaction Type | Reagents & Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, heat (reflux) | Simple reagents | Reversible, may require large excess of acid/water | chemguide.co.uk, libretexts.org |

| Basic Hydrolysis | Dilute NaOH or LiOH, heat (reflux), then acid workup | Irreversible, high yield, easy product separation | Requires a second step (acidification) to get the free acid | chemguide.co.uk, libretexts.org, nih.gov |

| Two-Step Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine, base | High reactivity, reliable for difficult couplings | Harsh reagents, generation of stoichiometric waste | mdpi.com | | Direct Amidation | Carboxylic Acid, Amine, Coupling Agent (e.g., HATU, TiCl₄) | Mild conditions, one-pot procedure, high efficiency | Coupling agents can be expensive | lookchemmall.com, nih.gov | | Direct Ester to Amide | Ester, Amine, KOtBu, Ball Milling | Solvent-free, good atom economy | Not universally applicable, may require longer reaction times | chemrxiv.org |

Substitutions on the Phenyl and Thiazole Rings for Analog Development

Introducing substituents onto the 4-phenyl ring or directly onto the thiazole nucleus is a primary strategy for exploring the SAR of this scaffold. The electronic properties and steric bulk of these substituents can significantly influence the molecule's interaction with biological targets.

Phenyl Ring Substitutions

The phenyl group at the C4-position is amenable to electrophilic aromatic substitution reactions. The specific conditions and resulting substitution patterns (ortho, meta, para) depend on the directing effects of the thiazole ring and any existing substituents.

Halogenation: Bromination is a common modification. For example, introducing a bromine atom at the para-position of the phenyl ring creates analogs like ethyl 4-(4-bromophenyl)-2-phenylthiazole-5-carboxylate. sigmaaldrich.com This can be achieved using N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst.

Nitration and Reduction: Nitration of the phenyl ring, followed by reduction of the nitro group to an amine, provides a handle for further functionalization, such as subsequent amidation or sulfonylation reactions.

Structure-Activity Relationship (SAR) Insights: Studies on related compound series, such as 2-aryl-thiazolidine-4-carboxylic acid amides, have shown that the electronic properties of substituents on the phenyl ring strongly affect biological activity. nih.gov Electron-withdrawing groups on the phenyl ring often lead to higher potency in anticancer assays. nih.gov

Thiazole Ring Substitutions

The thiazole ring itself is a versatile core that can be modified. researchgate.net While direct substitution on the pre-formed this compound is less common, analogs are often prepared by utilizing substituted building blocks in the initial thiazole synthesis, such as the Hantzsch thiazole synthesis. nih.gov This allows for the introduction of a wide variety of functional groups at different positions. For instance, analogs with substituents at the 5-position of the thiazole ring can be synthesized by condensing appropriately substituted thiono esters with ethyl isocyanoacetate. orgsyn.org

Table 2: Examples of Analog Development via Substitution

| Target Ring | Reaction Type | Example Reagents | Resulting Structure/Analog Type | Purpose/Significance | Citations |

|---|---|---|---|---|---|

| Phenyl Ring | Electrophilic Halogenation | N-Bromosuccinimide (NBS), CCl₄ | 4-(Bromo/Chloro-phenyl) analog | Modulate electronic properties, improve potency | nih.gov, sigmaaldrich.com |

| Phenyl Ring | Nitration/Reduction | HNO₃/H₂SO₄ then Fe/HCl or H₂/Pd-C | 4-(Amino-phenyl) analog | Introduce a versatile functional group for further derivatization | quinoline-thiophene.com |

| Thiazole Ring | Synthesis from Substituted Precursors | Substituted thioamides and α-haloketones | Analogs with varied substituents at C4 and C5 | Explore SAR, improve pharmacokinetic properties | orgsyn.org, nih.gov |

| Thiazole Ring | Sulfonamide Formation | From 2-aminothiazole (B372263) precursor, followed by diazotization and sulfonyl chloride coupling | 2-(N-phenylsulfamoyl)thiazole analog | Introduce hydrogen bond donors/acceptors | cbijournal.com |

Introduction of Heterocyclic Moieties for Enhanced Bioactivity

Combining the thiazole core with other heterocyclic rings is a powerful strategy in drug design, often leading to hybrid molecules with enhanced or novel biological activities. nih.gov The thiazole ring is considered a versatile moiety that can be linked to other pharmacophores to create agents with potential applications as anticancer, antimicrobial, or anti-inflammatory drugs. nih.gov

Synthetic strategies to achieve this include:

Amide Coupling: The carboxylic acid derived from the hydrolysis of this compound can be coupled with an amino-substituted heterocycle. For example, reacting quinoline-4-carboxylic acid with a 2-aminothiazole precursor creates a thiazole-quinoline hybrid linked by a stable carboxamide bond. vulcanchem.com

Condensation Reactions: Multi-component reactions can be employed to build the thiazole ring while simultaneously incorporating another heterocycle. For example, condensation of ethyl bromopyruvate with a thioamide that already contains a heterocyclic moiety can yield complex structures in a single step. nih.gov

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are invaluable for linking a halogenated phenylthiazole intermediate with a heterocyclic boronic acid or other organometallic reagent. This allows for the direct formation of a carbon-carbon bond between the thiazole scaffold and another heterocyclic system.

The rationale behind this approach is that the combination of different heterocyclic pharmacophores can lead to molecules that interact with multiple biological targets or bind to a single target with higher affinity and specificity. nih.gov

Purification and Isolation Techniques for Research-Scale Synthesis

The successful synthesis of this compound and its analogs relies on effective purification techniques to isolate the target compound from reaction by-products, unreacted starting materials, and catalysts. The choice of method depends on the physical properties of the compound (e.g., solid or liquid, polarity, solubility) and the nature of the impurities.

Extraction: Following a reaction, a liquid-liquid extraction is typically the first step. The reaction mixture is quenched (e.g., with water) and extracted with an organic solvent like ethyl acetate (B1210297). google.com The organic layer is then washed with water and brine (saturated sodium chloride solution) to remove water-soluble impurities and inorganic salts. google.comgoogle.com

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent (or solvent mixture), and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. google.com Solvents such as ethanol, n-butanol, or hexane (B92381) are commonly used for thiazole derivatives. orgsyn.orggoogle.com For example, a crude product can be dissolved in ethyl acetate, concentrated, and then recrystallized from n-butanol to yield a high-purity solid. google.com

Column Chromatography: This is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel). A solvent system (eluent) is chosen to move the compounds down the column at different rates. It is particularly useful for separating complex mixtures, non-crystalline oils, or compounds with similar polarities. google.com

Distillation: For volatile liquid products, distillation under reduced pressure can be used to separate the desired compound from non-volatile impurities. orgsyn.org

The purity of the final product is often assessed by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination. google.comgoogle.com

Table 3: Common Purification Techniques

| Technique | Principle | Application | Example | Citations |

|---|---|---|---|---|

| Extraction | Differential solubility of compounds in two immiscible liquid phases. | Initial workup to separate organic products from aqueous/inorganic impurities. | Washing an ethyl acetate solution with water and brine. | google.com, google.com |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of crude solid products to obtain high-purity crystalline material. | Recrystallizing crude product from hot ethanol or n-butanol. | google.com, orgsyn.org, google.com |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel). | Separation of complex mixtures, purification of oils, and isolation of products with similar polarity. | Purifying a crude reaction mixture on a silica gel column using a hexane/ethyl acetate solvent system. | google.com, nih.gov |

| Distillation | Separation of liquids based on differences in boiling points. | Purification of volatile liquid products. | Distilling a product under reduced pressure (vacuum distillation). | orgsyn.org |

Spectroscopic and Crystallographic Characterization in Research

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For Ethyl 4-phenylthiazole-2-carboxylate, spectra are typically recorded in deuterated solvents like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

In CDCl₃, the ethyl ester group protons appear as a characteristic triplet and quartet. nih.gov The three protons of the methyl group (CH₃) resonate as a triplet around 1.48 ppm due to coupling with the adjacent methylene (B1212753) protons. These methylene protons (OCH₂) are deshielded by the neighboring oxygen atom and appear as a quartet at approximately 4.52 ppm. nih.gov The protons of the phenyl group and the thiazole (B1198619) ring proton typically appear in the aromatic region of the spectrum, between 7.35 and 8.00 ppm. nih.gov Specifically, the single proton on the thiazole ring (H-5) shows a singlet at 7.75 ppm, while the phenyl protons are observed as a multiplet between 7.35-7.49 ppm and 7.93-8.00 ppm. nih.gov

When dissolved in DMSO-d₆, the chemical shifts are slightly different. The methyl protons of the ethyl group show a triplet at 1.36 ppm, and the methylene protons present as a quartet at 4.42 ppm. uni-duesseldorf.de

| Proton Group | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity & Coupling Constant (J) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity & Coupling Constant (J) | Reference |

|---|---|---|---|---|---|

| -OCH₂CH₃ | 1.48 | t, J=7.2 Hz | 1.36 | t, J=7.1 Hz | uni-duesseldorf.de, nih.gov |

| -OCH₂CH₃ | 4.52 | q, J=7.2 Hz | 4.42 | q, J=7.1 Hz | uni-duesseldorf.de, nih.gov |

| Phenyl-H (m) | 7.35-7.49 | m | N/A | N/A | nih.gov |

| Phenyl-H (o) | 7.93-8.00 | m | N/A | N/A | nih.gov |

| Thiazole-H5 | 7.75 | s | N/A | N/A | nih.gov |

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound recorded in DMSO-d₆, the carbons of the ethyl group appear at 14.1 ppm (methyl) and 62.2 ppm (methylene). uni-duesseldorf.de The carbon atoms of the phenyl ring and the thiazole ring resonate in the downfield region. The five distinct carbon signals for these aromatic systems appear at 121.0, 126.2, 128.7, 129.0, and 133.2 ppm. uni-duesseldorf.de The carbons of the thiazole ring and the ester carbonyl group are observed at the lowest fields, with signals at 156.3, 157.5, and 159.4 ppm, reflecting their electron-deficient nature. uni-duesseldorf.de

| Carbon Group | Chemical Shift (δ) (ppm) | Reference |

|---|---|---|

| -OCH₂CH₃ | 14.1 | uni-duesseldorf.de |

| -OCH₂CH₃ | 62.2 | uni-duesseldorf.de |

| Aromatic/Thiazole Carbons | 121.0, 126.2, 128.7, 129.0, 133.2 | uni-duesseldorf.de |

| Thiazole/Carbonyl Carbons | 156.3, 157.5, 159.4 | uni-duesseldorf.de |

For unambiguous assignment of proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are utilized. Techniques like Heteronuclear Single Quantum Coherence (HSQC) are employed to correlate directly bonded proton and carbon atoms. In the case of thiazole derivatives, HSQC can be used to definitively link the aromatic proton signals to their corresponding carbon signals in the phenyl and thiazole rings, as well as correlating the ethyl group protons to their respective carbons. This helps to resolve any ambiguities that may arise from the analysis of 1D spectra alone.

Molecular Mass Confirmation via High-Resolution Mass Spectrometry (HRMS/LCMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (C₁₂H₁₁NO₂S), the calculated exact mass for the protonated molecule [M+H]⁺ is 234.0583 m/z. uni-duesseldorf.de Experimental results from electrospray ionization (ESI) HRMS show a found mass of 234.0584 m/z uni-duesseldorf.de and 234.0597 m/z nih.gov, which are in excellent agreement with the theoretical value, thus confirming the molecular formula.

| Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|

| [M+H]⁺ | 234.0583 | 234.0584 / 234.0597 | uni-duesseldorf.de, nih.gov |

Absolute Structure Determination by X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not detailed in the searched literature, studies on similar thiazole derivatives show they often crystallize in monoclinic systems, with a common space group being P2₁/c. The analysis would confirm the planarity of the thiazole and phenyl rings and detail the conformation of the ethyl carboxylate group relative to the heterocyclic ring system.

Single Crystal Growth and Data Collection

The foundation of crystallographic analysis is the cultivation of a high-quality single crystal. For thiazole derivatives similar to this compound, single crystals are often obtained through methods like slow crystallization from a suitable solvent. For instance, structural analogs have been successfully crystallized from solutions of N,N-dimethylformamide. nih.gov In other cases, recrystallization from ethanol (B145695) has yielded colorless, needle-like crystals suitable for diffraction experiments. nih.gov

Once a suitable crystal is obtained, X-ray diffraction data is collected. This is typically performed using a diffractometer equipped with a specific radiation source, such as Mo Kα radiation (λ = 0.71073 Å) or synchrotron radiation. nih.govmdpi.com Modern studies often employ sophisticated detectors like a Bruker SMART CCD area-detector or a Rigaku XtaLAB P200 diffractometer to measure the intensities of the diffracted X-rays. nih.govmdpi.com During data collection, a large number of frames are recorded as the crystal is oscillated, and these are subsequently corrected for factors like absorption to ensure data quality. nih.gov

Table 1: Example of Crystal Data and Collection Parameters for a Thiazole Derivative

| Parameter | Value |

| Empirical Formula | C₁₃H₁₀F₃NO₂S |

| Formula Weight | 301.28 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.930(3) Åb = 21.232(6) Åc = 7.574(2) Åβ = 110.861(4)° |

| Volume | 1342.0(7) ų |

| Z | 4 |

| Diffractometer | Bruker SMART CCD area-detector |

| Reflections Collected | 6891 |

| Independent Reflections | 2367 |

Note: Data presented is for the related compound Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate as a representative example. nih.gov

Refinement and Intermolecular Interaction Analysis

Following data collection, the crystal structure is solved and refined. The process of refinement involves adjusting a theoretical model of the crystal structure to achieve the best possible fit with the experimental diffraction data. mdpi.com This is an iterative process that minimizes the difference between observed and calculated structure factors, often expressed by metrics like the R-factor. For example, a refinement of a related thiazole derivative converged at an R-factor (R1) of 0.056 for observed reflections. nih.gov The quality of the final model is also assessed by the goodness-of-fit (S) value, which should ideally be close to 1.0. nih.gov

Analysis of the refined structure provides a wealth of information on intermolecular interactions. These non-covalent forces, such as hydrogen bonds and π–π stacking, dictate how molecules are arranged in the crystal lattice. In the crystal structures of analogous compounds, researchers have identified various interactions, including:

Hydrogen Bonds: Intramolecular N—H⋯N and C—H⋯O hydrogen bonds have been observed to stabilize the molecular conformation. nih.gov In other crystals, intermolecular C—H⋯O hydrogen bonds can link molecules into chains or more complex networks. nih.govmdpi.com

π–π Stacking: The aromatic phenyl and thiazole rings can participate in π–π stacking interactions. These interactions have been noted to organize molecules into layers, with distances between aromatic centroids reported in the range of 3.5 to 3.9 Å in similar structures. nih.govresearchgate.net

In some thiazole derivatives, the dihedral angle between the thiazole and phenyl rings is small, indicating a nearly coplanar molecular structure, while in others, no significant intermolecular hydrogen bonding is observed. nih.gov

Table 2: Refinement Details for a Representative Thiazole Compound

| Parameter | Value |

| Refinement on | F² |

| R[F² > 2σ(F²)] | 0.056 |

| wR(F²) | 0.142 |

| Goodness-of-fit (S) | 1.01 |

| Reflections / Parameters | 2367 / 182 |

| Max / Min Residual Electron Density | 0.22 / -0.19 e Å⁻³ |

Note: Data presented is for the related compound Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate as a representative example. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This experimental data is then compared against the theoretically calculated percentages derived from the compound's proposed empirical formula. A close agreement between the found and calculated values serves as strong evidence for the compound's elemental composition and purity.

For instance, in the characterization of a related thiazole derivative with the formula C₂₁H₂₂N₂O₂S, the calculated elemental composition was C, 68.83%; H, 6.05%; and N, 7.64%. nih.gov The experimental results from elemental analysis yielded values of C, 68.88%; H, 5.99%; and N, 7.67%, which are in excellent agreement with the theoretical values. nih.gov This validation is a critical step in the characterization of newly synthesized compounds, including this compound.

Table 3: Example of Elemental Analysis Data for a Thiazole Derivative (C₁₈H₁₅N₃O₄S)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 58.53 | 58.59 |

| Hydrogen (H) | 4.09 | 4.13 |

| Nitrogen (N) | 11.38 | 11.47 |

Note: Data presented is for a related compound, ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate, as a representative example of empirical formula validation. nih.gov

Computational Chemistry and Molecular Modeling Studies

Electronic Structure Analysis and Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. Such calculations would provide significant insights into the reactivity and stability of Ethyl 4-phenylthiazole-2-carboxylate.

Optimized Geometry Parameters and Conformation

A DFT study would begin by determining the most stable three-dimensional arrangement of atoms in this compound. This involves optimizing the molecule's geometry to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. This information is crucial for understanding the molecule's shape and steric properties. Currently, there are no published studies providing these specific optimized geometric parameters for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. For this compound, specific values for the HOMO and LUMO energies and the corresponding energy gap have not been reported in the literature.

Electrostatic Potential and Charge Distribution Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are valuable for predicting how the molecule might interact with biological targets. Typically, red areas indicate negative potential (electron-rich), while blue areas show positive potential (electron-poor). An MEP map for this compound would reveal the reactive sites, but no such analysis has been published.

Vibrational Frequencies and Spectra Prediction

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (e.g., stretching, bending), researchers can assign the peaks observed in experimental spectra. This serves to confirm the molecule's structure. While experimental spectroscopic data may exist, a detailed computational prediction and assignment of vibrational frequencies for this compound are not available.

Molecular Docking Investigations for Target Engagement

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. It is a vital tool in drug discovery for understanding potential mechanisms of action and for structure-based drug design.

Ligand-Protein Binding Mode Prediction

Molecular docking simulations would place this compound into the binding site of a specific protein to predict its binding conformation and affinity. The results would detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. While studies on similar phenylthiazole derivatives have shown interactions with various targets like soluble epoxide hydrolase, fatty acid amide hydrolase, and cyclooxygenase (COX) enzymes, there are no published molecular docking studies that specifically report the binding modes of this compound with any protein target.

Scoring Functions and Binding Affinity Prediction

Scoring functions are essential computational tools used to estimate the binding affinity between a ligand, such as a derivative of this compound, and its protein target. These functions calculate a score that represents the strength of the interaction, which is crucial for ranking potential drug candidates in virtual screening campaigns.

In molecular modeling studies of complex hybrids incorporating the phenylthiazole moiety, binding affinity is a key predictor of inhibitory activity. For instance, in a study of biquinoline-phenylthiazole hybrids designed as potential enzyme inhibitors, the binding energy (ΔG) was calculated to quantify the interaction with the target's active site. One of the synthesized compounds, 9p , demonstrated a minimum binding energy of -8.5626 kcal/mol when docked into the active pocket of the Epidermal Growth Factor Receptor (EGFR). asianpubs.org This negative value indicates a favorable binding interaction. Another compound from the same series, 9u , was found to have a minimum binding energy of -8.4033 kcal/mol with the FabH enzyme. asianpubs.org

These binding affinity predictions are critical for understanding the potential of a compound as an inhibitor. A lower binding energy generally suggests a more stable and potent ligand-receptor complex.

Table 1: Predicted Binding Affinities for Phenylthiazole Derivatives

| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Compound 9p | EGFR | -8.5626 |

| Compound 9u | FabH | -8.4033 |

Interaction Analysis with Active Site Residues

Understanding the specific interactions between a ligand and the amino acid residues within the active site of a target protein is fundamental to rational drug design. For derivatives of this compound, these interactions are key to their biological activity.

Molecular docking and dynamics simulations have been employed to analyze these interactions in detail. In a study involving Ethyl 4-((4-chlorophenoxy)methyl)-2-(4-methoxyphenyl)thiazole-5-carboxylate (a derivative referred to as compound 1d ) as an inhibitor of the SHP2 protein, several key interactions were identified. tandfonline.com The analysis revealed that the three oxygen atoms of compound 1d form six hydrogen bonds with the residues Gln510, Arg465, and Lys364. tandfonline.com Additionally, the nitrogen atom of the thiazole (B1198619) ring interacts with Gln510 through a strong hydrogen bond. tandfonline.com Such hydrogen bonds are critical for stabilizing the inhibitor within the active site. tandfonline.com

Furthermore, docking studies on 4-phenylthiazole-based dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH) have also highlighted the importance of hydrogen bonding. The para-methyl-4-phenyl analog, 4p , was observed to form three key hydrogen bonds within the FAAH active site. nih.gov Pi-interactions, which are non-covalent interactions involving aromatic rings, also play a role in the binding of these compounds. researchgate.net

Table 2: Key Residue Interactions for this compound Derivatives

| Compound Derivative | Target Protein | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Compound 1d | SHP2 | Gln510, Arg465, Lys364 | Hydrogen Bonds |

| Compound 1d | SHP2 | Gln510 | Hydrogen Bond (Thiazole N) |

| Compound 4p | FAAH | Catalytic Triad Site | Hydrogen Bonds |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful method for studying the physical movements of atoms and molecules over time. For compounds like this compound and its analogs, MD simulations are used to explore the dynamic behavior of the ligand-receptor complex, offering insights that static docking models cannot provide. tandfonline.comresearchgate.nettandfonline.com These simulations can confirm the stability of binding modes predicted by docking and reveal conformational changes in both the ligand and the protein upon binding.

Ligand-Receptor Complex Stability and Conformational Dynamics

A crucial application of MD simulations is to assess the stability of the ligand-receptor complex. By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains securely bound in the active site or if it drifts away. The stability is often evaluated by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.

In a study on Ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives targeting the SHP2 enzyme, MD simulations were performed to explore the affinity and the most likely binding mode of the most potent inhibitor. tandfonline.comnih.gov The simulations confirmed that the interactions observed in the static docking pose, particularly the hydrogen bonds, contribute significantly to the stabilization of the complex within the active site over time. tandfonline.com This dynamic stability is a strong indicator of the compound's potential as an effective inhibitor.

Solvent Effects and Binding Free Energy Calculations

The surrounding solvent, typically water in biological systems, plays a critical role in molecular recognition and binding. MD simulations explicitly or implicitly account for these solvent effects. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used in conjunction with MD simulations to calculate the binding free energy of a ligand to a protein. This approach provides a more accurate estimation of binding affinity than docking scores alone because it considers the energetic cost of desolvation for both the ligand and the protein's binding site upon complex formation. While specific binding free energy calculations for this compound were not found, this methodology is standard for evaluating its more complex derivatives.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening. nih.govresearchgate.net

This strategy has been successfully applied to identify new ligands based on the thiazole scaffold. For example, a structure-based virtual screening campaign identified 2-arylthiazole-4-carboxylic acids as a new class of high-affinity ligands for the CaMKIIα hub domain. nih.govdoi.org This effort led to the discovery of a lead compound with mid-nanomolar affinity, demonstrating the power of virtual screening in discovering novel active compounds. doi.org

Common Feature Pharmacophore Model Generation

To understand the structure-activity relationships (SAR) within a series of related compounds, a common feature pharmacophore model is often generated. This model encapsulates the chemical features shared by the most active compounds in the series.

For a series of novel Ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives, a common feature pharmacophore model was established to explain their SAR as SHP2 inhibitors. tandfonline.comresearchgate.netnih.gov By analyzing the features common to the most potent analogs, researchers can gain insights into which functional groups are critical for activity. These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, which guide the design of new derivatives with potentially improved potency. tandfonline.com

Prediction of Druglikeness and Pharmacokinetic Feasibility for Lead Optimization

The success of a drug candidate is not solely dependent on its biological activity but also on its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics. In silico tools are invaluable for predicting these properties early in the drug discovery pipeline, helping to prioritize compounds for further development and reducing late-stage attrition. nih.gov

Druglikeness Prediction:

A study on 2-aminothiazol-4(5H)-one derivatives showed that 27 out of 28 tested compounds had a lipophilicity value (logP) of less than 5, thus adhering to Lipinski's rule. mdpi.com Given the structural similarities, it is plausible that this compound would also exhibit favorable druglikeness parameters.

Pharmacokinetic Feasibility (ADME Prediction):

Computational tools like SwissADME can predict a range of pharmacokinetic properties. nih.gov For a molecule like this compound, the following parameters would be of interest for lead optimization:

Absorption: Parameters such as water solubility, lipophilicity (LogP), and predicted Caco-2 permeability are crucial for oral absorption. Studies on similar heterocyclic compounds have shown that it is possible to achieve good intestinal absorption. mdpi.com

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are important. High PPB can limit the free fraction of the drug available to exert its effect. frontiersin.org

Metabolism: The prediction of interactions with cytochrome P450 (CYP) enzymes is critical to assess the potential for drug-drug interactions. For instance, in silico analysis of 2-aminothiazol-4(5H)-one derivatives indicated that none were inhibitors of the major metabolizing enzyme CYP3A4. mdpi.com

A hypothetical in silico ADME prediction for this compound might look like the following table, based on general properties of similar scaffolds:

| Property | Predicted Value | Interpretation |

| Molecular Weight | 233.29 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (o/w) | ~2.5 - 3.5 | Optimal for cell permeability |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 (N, O, O) | Compliant with Lipinski's Rule (<10) |

| Topological Polar Surface Area (TPSA) | ~60 Ų | Indicates good oral bioavailability potential |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal absorption |

| CYP Inhibition | Likely non-inhibitor of major isoforms | Low potential for metabolic drug interactions |

| Blood-Brain Barrier Permeation | Unlikely | May have limited central nervous system effects |

These predicted values suggest that this compound has a promising pharmacokinetic profile for a potential drug candidate, warranting further experimental validation.

Pharmacological and Biological Activities of Ethyl 4 Phenylthiazole 2 Carboxylate Derivatives

Anticancer and Antitumor Activities

The thiazole (B1198619) scaffold is a cornerstone in the development of new anticancer agents. Derivatives of Ethyl 4-phenylthiazole-2-carboxylate have been specifically investigated for their ability to combat cancer through various mechanisms, including direct cytotoxicity to cancer cells, inhibition of crucial signaling pathways, and modulation of programmed cell death.

A primary method for evaluating potential anticancer compounds is to measure their direct cytotoxic effect on cancer cells grown in the laboratory (in vitro). Derivatives of this compound have shown promising activity against several human cancer cell lines.

Notably, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated structure-dependent antiproliferative activity against the A549 human lung adenocarcinoma cell line. nih.gov Within this series, compounds featuring an oxime moiety (-C=NOH) were particularly potent. nih.gov For instance, compounds designated as 21 and 22 exhibited half-maximal inhibitory concentrations (IC₅₀) of 5.42 µM and 2.47 µM, respectively, indicating significant cytotoxic activity that surpassed the efficacy of the standard chemotherapy drug cisplatin (B142131) in the same assay. nih.gov Carbohydrazide derivatives from the same family, 25 and 26 , also showed potent activity with IC₅₀ values of 8.05 µM and 25.4 µM, respectively. nih.gov

Further studies on different thiazole-containing scaffolds have reinforced their potential. Fused thiazole derivatives have been evaluated against a panel of six cancer cell lines, including A549 (lung), HT-29 (colon), and MKN-45 (gastric), with several compounds identified as highly cytotoxic. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against A549 Lung Cancer Cells

| Compound | Chemical Modification | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 21 | Oxime derivative of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | 5.42 | nih.gov |

| Compound 22 | Oxime derivative of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | 2.47 | nih.gov |

| Compound 25 | Carbohydrazide derivative of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | 8.05 | nih.gov |

| Compound 26 | Carbohydrazide derivative of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | 25.4 | nih.gov |

| Cisplatin | Reference Drug | 11.71 | nih.gov |

The c-Mesenchymal-Epithelial Transition factor (c-Met) is a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and invasion. Its aberrant activation is linked to the development and progression of many human cancers, making it a key target for cancer therapy. nih.gov The thiazole and thiazole carboxamide scaffold has been utilized in the design of potent c-Met kinase inhibitors. nih.gov

In the quest for novel c-Met inhibitors, several series of compounds incorporating related heterocyclic systems have been synthesized and tested. For example, a series of N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide (B126) derivatives, which are structurally distinct but share the strategy of targeting the kinase, showed potent inhibitory activity against c-Met. nih.gov Specifically, compounds 13b and 13h from this research demonstrated IC₅₀ values of 0.02 µM and 0.05 µM, respectively, comparable to the known inhibitor XL184 (Cabozantinib). nih.gov Further research into fused thiophene (B33073) and thiazole derivatives has also highlighted their potential as c-Met inhibitors. nih.gov In silico docking studies have suggested that 4-phenylthiazole (B157171) derivatives can effectively bind to the active sites of oncogenic kinases like EGFR, indicating a plausible mechanism for their anticancer effects. nih.gov

Table 2: Inhibition of c-Met Kinase by Related Heterocyclic Derivatives

| Compound | Compound Class | c-Met IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 13b | N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide (B141969) derivative | 0.02 | nih.gov |

| Compound 13h | N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide derivative | 0.05 | nih.gov |

| Compound 11c | 3-methoxy-N-phenylbenzamide derivative | 0.08 | nih.gov |

| Compound 11i | 3-methoxy-N-phenylbenzamide derivative | 0.05 | nih.gov |

| XL184 (Cabozantinib) | Reference Drug | 0.03 | nih.gov |

The Programmed Death-1 (PD-1) receptor and its ligand (PD-L1) form a critical immune checkpoint pathway that cancer cells can exploit to evade the immune system. nih.gov Blocking the PD-1/PD-L1 interaction with therapeutic agents can restore T-cell function and promote antitumor immunity. nih.gov While monoclonal antibodies are the established therapy for this pathway, there is intense research into developing small-molecule inhibitors. nih.gov These inhibitors are often designed to bind to PD-L1 and prevent its interaction with PD-1. nih.gov

Currently, the scientific literature focuses on scaffolds such as phenyl-pyrazolones and biphenyl (B1667301) derivatives as small-molecule PD-1/PD-L1 inhibitors. nih.gov While derivatives of this compound have been explored for various anticancer activities, specific studies detailing their role as modulators of the PD-1/PD-L1 pathway are not prominent in the available research.

Beyond inducing cell death, anticancer agents can exert their effects by halting the proliferation of cancer cells. This is often achieved by interfering with the cell cycle, the series of events that take place in a cell leading to its division and duplication.

Research on a structurally related compound, methyl [2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylate] (MTL) , demonstrated significant antiproliferative activity against L1210 and P388 murine leukemia cells. nih.gov This study revealed that MTL was more potent than the standard drug hydroxyurea (B1673989) and induced a more complete block at the G1/S phase boundary of the cell cycle at equimolar concentrations. nih.gov This finding suggests that these compounds can effectively arrest cell division, warranting their further investigation as potential antineoplastic agents. nih.gov The study of other heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines, also includes analysis of their interference with DNA replication and their ability to induce apoptosis, further highlighting cell cycle disruption as a key mechanism for this class of molecules. unife.it

Antimicrobial Activities

In addition to their anticancer properties, thiazole derivatives are known for their broad-spectrum antimicrobial activity. Modifications of the this compound structure have yielded compounds effective against both bacteria and fungi.

Derivatives have been tested against a range of pathogenic bacteria, including both Gram-positive strains (like Staphylococcus aureus) and Gram-negative strains (like Escherichia coli and plant-pathogenic Ralstonia solanacearum).

One study focused on a series of phenylthiazole derivatives that incorporated a 1,3,4-thiadiazole (B1197879) thione moiety. nih.gov These compounds were evaluated for their activity against the Gram-negative plant pathogens Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae (Xoo). nih.gov Several compounds exhibited remarkable antibacterial activity. nih.gov For example, compound 5k was exceptionally potent against R. solanacearum, with a half-maximal effective concentration (EC₅₀) of 2.23 µg/mL, significantly outperforming the commercial agent Thiodiazole copper (EC₅₀ = 52.01 µg/mL). nih.gov Other derivatives in the series, such as 5b , 5h , and 5i , also showed excellent inhibition rates against this pathogen. nih.gov

Studies on other heterocyclic cores show that Gram-positive bacteria are often more susceptible than Gram-negative strains. nih.gov For instance, certain carbazole (B46965) derivatives showed significant growth inhibition of S. aureus at a minimum inhibitory concentration (MIC) of 30 µg/mL, while higher concentrations were needed to affect Gram-negative bacteria like E. coli. nih.gov This suggests that the spectrum of activity can be tuned based on the specific chemical modifications to the core scaffold.

**Table 3: Antibacterial Activity of Phenylthiazole Derivatives Against *R. solanacearum***

| Compound | Chemical Modification | EC₅₀ (µg/mL) | Source |

|---|---|---|---|

| Compound 5b | Phenylthiazole with 1,3,4-thiadiazole thione | 12.21 | nih.gov |

| Compound 5h | Phenylthiazole with 1,3,4-thiadiazole thione | 11.56 | nih.gov |

| Compound 5i | Phenylthiazole with 1,3,4-thiadiazole thione | 14.78 | nih.gov |

| Compound 5k | Phenylthiazole with 1,3,4-thiadiazole thione | 2.23 | nih.gov |

| Thiodiazole copper | Reference Agent | 52.01 | nih.gov |

Antifungal Efficacy Against Fungal Pathogens (e.g., Candida spp., Aspergillus spp.)

Derivatives of the thiazole scaffold have demonstrated notable antifungal properties, particularly against opportunistic fungal pathogens like Candida albicans. A study on newly synthesized thiazole derivatives incorporating a cyclopropane (B1198618) system revealed very strong activity against clinical C. albicans isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov This level of activity was found to be comparable or even superior to the conventional antifungal agent nystatin. nih.gov The mechanism of action for these compounds is believed to involve disruption of the fungal cell wall structure and/or the cell membrane. nih.gov

Another related compound, 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT), showed potent activity against C. albicans with MIC values between 0.4 and 1.9 µg/mL. nih.gov Research indicates that CPT targets the fungal cell wall by interfering with the synthesis of 1,3-β-D-glucan, a critical component for cell integrity. nih.gov This targeted action, combined with low toxicity in mammalian cell assays, underscores the therapeutic potential of these derivatives. nih.govnih.gov

Table 1: Antifungal Activity of Selected Thiazole Derivatives Against Candida albicans

| Compound/Derivative Class | MIC Range (µg/mL) | Proposed Mechanism of Action | Reference |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | 0.008–7.81 | Action within the fungal cell wall and/or cell membrane | nih.gov |

| 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT) | 0.4–1.9 | Inhibition of 1,3-β-D-glucan synthesis | nih.gov |

Antitubercular Activity Against Mycobacterium Strains

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new antitubercular agents. nih.govnih.gov In an effort to find novel drugs to combat Mycobacterium tuberculosis, researchers have synthesized and tested various derivatives. One such compound, methyl 2-amino-5-benzylthiazole-4-carboxylate, exhibited exceptional activity against the H37Rv strain of M. tuberculosis, with a reported MIC of 0.06 µg/mL (240 nM). nih.govnih.gov

Further studies on different series of 2,4-disubstituted thiazoles have also yielded positive results. Thiazolyl pyrazine (B50134) carboxamide derivatives were synthesized and evaluated for their inhibitory activity against M. tuberculosis H37Rv. researchgate.net Among these, two compounds showed significant anti-mycobacterial activity with a MIC value of 6.25 µg/ml, while another derivative was active at 12.50 µg/ml. researchgate.net These findings highlight that modifications on the thiazole ring can produce potent inhibitors of mycobacterial growth.

Table 2: Antitubercular Activity of Thiazole Derivatives Against M. tuberculosis H37Rv

| Derivative Class/Compound | MIC (µg/mL) | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | nih.govnih.gov |

| Thiazolyl pyrazine carboxamides (compounds 5c & 5h) | 6.25 | researchgate.net |

| Thiazolyl pyrazine carboxamide (compound 5g) | 12.50 | researchgate.net |

Anti-inflammatory Properties

The 2-aminothiazole (B372263) scaffold is a core structure found in compounds with various biological activities, including anti-inflammatory properties. mdpi.com Research into derivatives containing this heterocyclic unit has been driven by their potential to modulate inflammatory pathways. While specific studies focusing solely on the anti-inflammatory properties of this compound were not predominant in the reviewed literature, the broader class of 2-aminothiazole derivatives is recognized for its anti-inflammatory potential, making this an area for future investigation. mdpi.com

Enzyme Inhibition and Receptor Agonism/Antagonism

Inhibition of Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2)

Derivatives of this compound have been specifically designed and synthesized as inhibitors of Src Homology-2 domain containing protein tyrosine phosphatase-2 (SHP2). tandfonline.comnih.govresearchgate.net SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways, making it a key target in cancer therapy. tandfonline.comresearchgate.net A series of novel ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives were evaluated for their SHP2 inhibitory activities. tandfonline.comnih.gov Among the synthesized compounds, one derivative (compound 1d) demonstrated the highest inhibitory activity against SHP2, with a half-maximal inhibitory concentration (IC₅₀) of 0.99 μM. tandfonline.comnih.govresearchgate.net This line of research presents a new strategy for discovering effective SHP2 inhibitors for therapeutic applications. tandfonline.com

Table 3: SHP2 Inhibitory Activity of Ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate Derivatives

| Compound | SHP2 IC₅₀ (µM) | Reference |

| Compound 1d | 0.99 | tandfonline.comnih.govresearchgate.net |

Cholinesterase Inhibition (AChE, BuChE)

The thiazole nucleus is a key feature in the design of cholinesterase inhibitors for potential use in treating neurodegenerative diseases like Alzheimer's. nih.gov Various 2-phenylthiazole (B155284) derivatives have been synthesized and assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net In one study, a series of four novel 2-phenylthiazole derivatives were tested, with the compound [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone showing the most potent activity. researchgate.net It exhibited an IC₅₀ value of 8.86 µM against AChE and a more potent IC₅₀ of 1.03 µM against BuChE, indicating a preference for BuChE. researchgate.net Other studies have also reported on alkyl 2-(2-(arylidene) alkylhydrazinyl) thiazole-4-carboxylates as cholinesterase inhibitors. nih.gov This demonstrates the potential of the 2-phenylthiazole scaffold in developing new cholinesterase inhibitors. researchgate.net

Table 4: Cholinesterase Inhibitory Activity of a 2-Phenylthiazole Derivative

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | 8.86 | 1.03 | researchgate.net |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that is a key regulator of glucose and lipid metabolism, making it a therapeutic target for type 2 diabetes. nih.govnih.gov Phenylthiazole acid derivatives have been synthesized and evaluated for their ability to act as PPARγ agonists. nih.gov In a fluorescence polarization-based screening assay, a series of 22 such derivatives were tested. nih.gov Compound 4t emerged as a potent PPARγ agonist with a half-maximal effective concentration (EC₅₀) of 0.75 ± 0.20 μM. nih.gov This potency was comparable to that of rosiglitazone (B1679542) (EC₅₀ = 0.83 ± 0.14 μM), a well-known PPARγ agonist used clinically. nih.gov Molecular docking studies supported these findings, indicating a stable interaction between compound 4t and the active site of the PPARγ complex. nih.gov

Table 5: PPARγ Agonistic Activity of Phenylthiazole Acid Derivatives

| Compound | EC₅₀ (µM) | Reference |

| Phenylthiazole acid (4t) | 0.75 ± 0.20 | nih.gov |

| Rosiglitazone (Control) | 0.83 ± 0.14 | nih.gov |

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Research into thiazole derivatives has identified their potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. While direct studies on this compound were not found, related thiazole structures have been investigated. For instance, a series of 2-(isopropylamino)thiazol-4(5H)-one derivatives were synthesized and tested for their inhibitory activity. One derivative, featuring a spiro system of thiazole and cyclohexane (B81311) rings, demonstrated the highest inhibition of 11β-HSD1 at 54.53% at a concentration of 10 µM. This compound also showed high selectivity for 11β-HSD1 over the 11β-HSD2 isoform. Other derivatives in the same series also exhibited inhibitory activity against 11β-HSD1, though to a lesser extent.

In contrast, certain derivatives, such as those with ethyl and n-propyl groups at the C-5 position of the thiazole ring, were found to be selective inhibitors of 11β-HSD2. These findings suggest that structural modifications to the thiazole core can modulate both the potency and selectivity of inhibition for 11β-HSD isoforms. The inhibition of these enzymes is considered a potential therapeutic strategy for managing conditions where glucocorticoid metabolism is a factor. nih.govnih.gov

Inhibition of β-ketoacyl synthase (mtFabH)

The 2-aminothiazole-4-carboxylate scaffold, a close structural relative of this compound, has been investigated for its potential to inhibit β-ketoacyl-ACP synthase (mtFabH), a key enzyme in the fatty acid synthesis (FAS-II) system of Mycobacterium tuberculosis. This enzyme is a target for developing new anti-tubercular drugs. nih.govplos.org

Studies have revealed a notable dissociation between whole-cell activity against M. tuberculosis H37Rv and enzymatic inhibition of mtFabH. nih.govresearchgate.net For example, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to be a potent inhibitor of M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml (240 nM), yet it displayed no activity against the isolated mtFabH enzyme. nih.govplos.org Conversely, another derivative, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, effectively inhibited mtFabH with an IC50 value of 0.95 µg/ml, but it was not active against the whole bacterial cell. nih.govplos.orgnih.gov

These results indicate that while the 2-aminothiazole-4-carboxylate framework is a promising template for developing new anti-tubercular agents, the mechanism of action for some of the most potent compounds may not involve the direct inhibition of mtFabH. nih.govscispace.com

Table 1: Activity of 2-Aminothiazole-4-carboxylate Derivatives

| Compound Name | Activity against M. tuberculosis H37Rv (MIC) | Activity against mtFabH (IC50) |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 µg/ml (240 nM) | No activity |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | Not active | 0.95 ± 0.05 µg/ml |

Anticonvulsant Activity

The thiazole nucleus is a feature in various compounds investigated for anticonvulsant properties. Research has explored derivatives containing the 4-phenylthiazole moiety for their potential to manage seizures. These studies often utilize standard screening models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, to evaluate efficacy. biointerfaceresearch.comnih.govnih.gov

One study focused on a series of novel thiazolidin-4-one substituted thiazoles. biointerfaceresearch.com The derivatives displayed varying degrees of anticonvulsant activity. The compound 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one emerged as the most active in this series. biointerfaceresearch.com

Another area of research involves thiazole-bearing 4-thiazolidinones. mdpi.com In these studies, compounds were tested in both PTZ-induced seizure and MES models. Notably, compounds such as 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one showed significant anticonvulsant effects in both assays. mdpi.com Further investigations into 2-(4-methylthiazole-2-ylamino)-1-(substitutedphenyl)-3-phenylpropane-1-one derivatives also identified moderate anticonvulsant effects in the MES model for several compounds in the series. researchgate.net

Table 2: Anticonvulsant Screening Models

| Test Model | Description |

|---|---|

| Maximal Electroshock (MES) | A test to identify agents effective against generalized tonic-clonic seizures. |

| Subcutaneous Pentylenetetrazole (scPTZ) | A test to identify agents that protect against clonic seizures induced by a chemical convulsant. |

Other Investigated Biological Activities (e.g., anti-anoxic activity, anti-lipid peroxidation)

Based on the reviewed literature, no specific studies concerning the anti-anoxic or anti-lipid peroxidation activities of this compound or its direct derivatives were identified. Research on this scaffold has primarily focused on the pharmacological areas detailed in the preceding sections. However, other biological activities for related structures have been noted, such as anti-inflammatory and analgesic properties in dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) that incorporate a 4-phenylthiazole moiety. nih.gov Additionally, certain ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives have been synthesized and evaluated for antimicrobial activity. cbijournal.com

Structure Activity Relationship Sar Investigations and Molecular Design

Impact of Substituent Variation on Biological Potency and Selectivity

Systematic modifications of the three main components of the ethyl 4-phenylthiazole-2-carboxylate molecule—the phenyl moiety, the thiazole (B1198619) core, and the carboxylate ester—have been instrumental in delineating the SAR for this class of compounds.

The phenyl ring at the 4-position of the thiazole core is a primary target for synthetic modification to probe its interaction with biological targets. Research into related 4-phenylthiazole (B157171) analogues has shown that the electronic and steric properties of substituents on this ring significantly modulate activity.

The position of the substituent is also a determining factor. For a series of 2-amino-4-arylthiazoles, the antimycobacterial activity of bromo-substituted compounds followed the order of para > meta > ortho, highlighting the sensitivity of the biological target to the substituent's location. imist.ma The strategic placement of bromine atoms on the 4-phenylthiazole moiety has also been explored to enhance poor pharmacokinetic properties like solubility and bioavailability in dual sEH/FAAH inhibitors. ijpsr.com

Table 1: Impact of Phenyl Moiety Substitutions on Biological Activity This table is interactive. Users can sort columns by clicking on the headers.

| Substituent | Position(s) | Observed Effect | Target/Activity | Reference(s) |

|---|---|---|---|---|

| Electron-Donating Groups | ortho, meta, para | Well-tolerated | sEH/FAAH Inhibition | laccei.org |

| 4-Methoxy | para | Improved activity | Anticancer (Caco-2) | researchgate.netnih.gov |

| 2-Methoxy | ortho | Maintained high activity | Anticancer (HT-29, T47D) | researchgate.netnih.gov |

| 3-Fluoro | meta | Good activity profile | Anticancer (various) | researchgate.netnih.gov |

| Bromo | para > meta > ortho | Decreasing activity | Antimycobacterial | imist.ma |

| Bromo | Various | Improved PK properties | sEH/FAAH Inhibition | ijpsr.com |